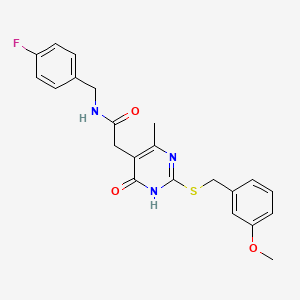

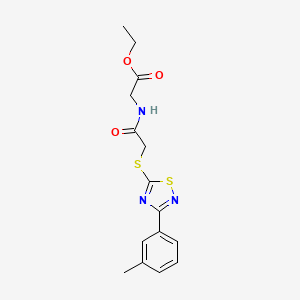

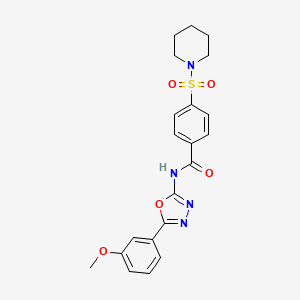

![molecular formula C9H8F3NO B2543699 4-(Trifluoromethyl)-1,5,6,7-Tetrahydro-2h-Cyclopenta[b]pyridin-2-One CAS No. 184375-75-5](/img/structure/B2543699.png)

4-(Trifluoromethyl)-1,5,6,7-Tetrahydro-2h-Cyclopenta[b]pyridin-2-One

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of trifluoromethylated compounds has been a subject of interest due to their potential applications in medicinal chemistry and material science. The paper titled "Synthesis of Trifluoromethylated Analogues of 4,5‐Dihydroorotic Acid" describes a method for synthesizing trifluoromethylated analogues through a Michael-like 1,4-conjugate hydrocyanation reaction. This process involves the reaction of 4-(trifluoromethyl)pyrimidin-2(1H)-ones with trimethylsilyl cyanide, catalyzed by a tertiary amine, to yield the desired products. The paper also discusses the synthesis of enantiopure forms using a ch

Applications De Recherche Scientifique

Structural Analysis and Crystallography

X-ray Diffraction in Heterocyclic Design :The compound 4-(Trifluoromethyl)-1,5,6,7-Tetrahydro-2H-Cyclopenta[b]pyridin-2-One has been a subject of structural analysis using X-ray diffraction techniques. Studies have elucidated the crystal structure of similar compounds, revealing details about molecular conformation, dihedral angles, and intermolecular interactions such as Cl⋯Cl aggregates. This detailed structural analysis is crucial for understanding the compound's physical and chemical properties, thereby aiding in the design of heterocyclic compounds for various applications (Albov et al., 2005).

Synthetic Routes and Chemical Reactions

Novel Synthesis Approaches :Research has also explored novel synthesis methods for derivatives of this compound, offering pathways to create intricate heterocyclic structures. For instance, innovative four-component one-pot processes have been developed to synthesize pyridines and tetrahydroquinolines, which include cyclopentyl and cyclohexyl annealed pyridines. These methods provide efficient, high-yield routes to complex molecular structures, which are essential for the advancement of pharmaceutical chemistry and material science (Yehia et al., 2002).

Reactivity and Cycloadditions :The reactivity of compounds closely related to 4-(Trifluoromethyl)-1,5,6,7-Tetrahydro-2H-Cyclopenta[b]pyridin-2-One has been a significant focus, particularly in Diels-Alder cycloadditions. These studies have led to the formation of new pyridines with potential for further chemical transformations, showcasing the compound's versatility in synthetic organic chemistry (Evariste et al., 1993).

Applications in Material Science

Synthesis of Novel Materials :Compounds related to 4-(Trifluoromethyl)-1,5,6,7-Tetrahydro-2H-Cyclopenta[b]pyridin-2-One have been utilized in the synthesis of new materials with intriguing properties. For instance, the synthesis of radical cation salts containing poly(beta-diketonate) rare earth complexes has been reported. These materials exhibit notable photoluminescent and magnetic properties, indicating their potential applications in fields such as electronics and photonics (Pointillart et al., 2009).

Orientations Futures

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Propriétés

IUPAC Name |

4-(trifluoromethyl)-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c10-9(11,12)6-4-8(14)13-7-3-1-2-5(6)7/h4H,1-3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSJGKNLMGQIWJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NC(=O)C=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)-1,5,6,7-Tetrahydro-2h-Cyclopenta[b]pyridin-2-One | |

CAS RN |

184375-75-5 | |

| Record name | 4-(trifluoromethyl)-1H,2H,5H,6H,7H-cyclopenta[b]pyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

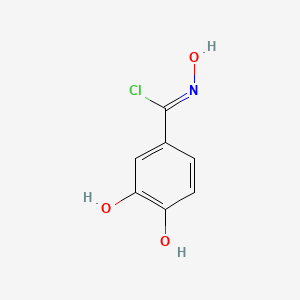

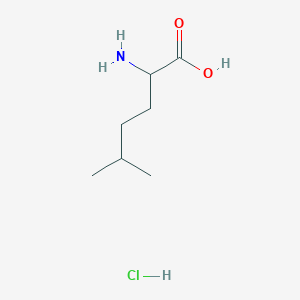

![[(3-Isopropyl-1,2,4-oxadiazol-5-YL)methyl]amine hydrochloride](/img/no-structure.png)

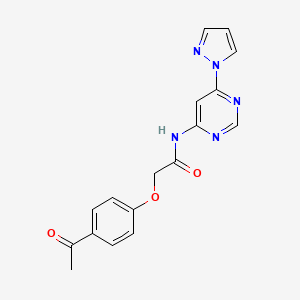

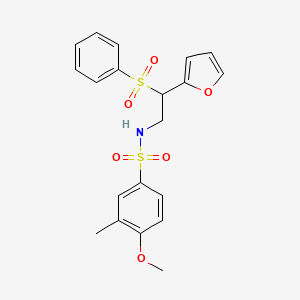

![3-benzyl-9-(3-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2543622.png)

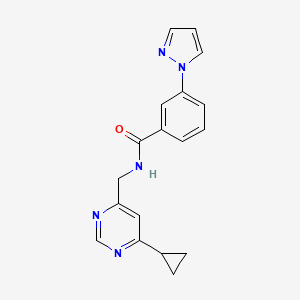

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxypropyl)acetamide](/img/structure/B2543633.png)

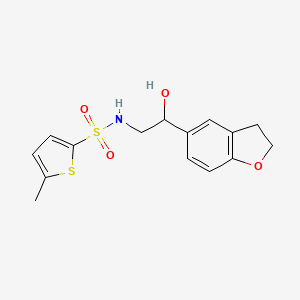

![2-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2543639.png)